An In-depth Technical Guide to the Synthesis and Characterization of Methyl (9Z,12E)-octadeca-9,12-dienoate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl (9Z,12E)-octadeca-9,12-dienoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl (9Z,12E)-octadeca-9,12-dienoate, a specific isomer of methyl linoleate. This document details synthetic pathways, experimental protocols, and in-depth characterization data to support research and development in fields where this compound is of interest.
Introduction
Methyl (9Z,12E)-octadeca-9,12-dienoate is a fatty acid methyl ester with the molecular formula C₁₉H₃₄O₂ and a molecular weight of 294.47 g/mol .[1][2] Its structure is characterized by an 18-carbon chain with two double bonds: a cis (Z) double bond at the 9th carbon and a trans (E) double bond at the 12th carbon. The specific geometry of these double bonds distinguishes it from other isomers of methyl linoleate, such as the naturally abundant methyl (9Z,12Z)-octadeca-9,12-dienoate (methyl linoleate). The unique stereochemistry of the (9Z,12E) isomer can impart distinct physical, chemical, and biological properties, making its targeted synthesis and thorough characterization crucial for various research applications.
Synthesis of Methyl (9Z,12E)-octadeca-9,12-dienoate
The synthesis of methyl (9Z,12E)-octadeca-9,12-dienoate typically involves the isomerization of the readily available methyl linoleate, which possesses two cis double bonds. Two primary methods for this isomerization are photochemical isomerization and alkali-isomerization.
Photochemical Isomerization
Photochemical isomerization, often catalyzed by iodine, can be employed to convert the cis double bonds of methyl linoleate into a mixture of cis and trans isomers. By carefully controlling the reaction conditions, the formation of the desired (9Z,12E) isomer can be favored.
Alkali-Isomerization
Alkali-isomerization is another powerful technique to induce double bond migration and changes in stereochemistry in polyunsaturated fatty acids. While often used to create conjugated linoleic acids, the conditions can be adapted to favor the formation of non-conjugated isomers with mixed cis and trans configurations.[3][4][5] This typically involves heating the starting material in the presence of a strong base, such as potassium hydroxide, in a suitable solvent like ethylene glycol.[6] Subsequent purification is critical to isolate the desired (9Z,12E) isomer from the resulting mixture.
Experimental Protocols
General Materials and Methods
All solvents and reagents should be of analytical grade and used as received unless otherwise specified. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the unsaturated fatty acid esters. Purification of the final product is crucial and can be achieved using techniques such as low-temperature crystallization and column chromatography.
Alkali-Isomerization of Methyl Linoleate (Adapted Protocol)
This protocol is adapted from established methods for the isomerization of linoleic acid.[3][5]
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Reaction Setup: A solution of methyl (9Z,12Z)-octadeca-9,12-dienoate is prepared in a high-boiling point solvent such as ethylene glycol.
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Addition of Base: A solution of potassium hydroxide in the same solvent is added to the reaction mixture.
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Isomerization: The mixture is heated to a specific temperature (e.g., 180-200°C) for a defined period (e.g., 1-3 hours) under an inert atmosphere with constant stirring.[6] The progress of the isomerization can be monitored by taking aliquots and analyzing them by gas chromatography (GC).
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Workup: After cooling to room temperature, the reaction mixture is acidified (e.g., with HCl) and the organic products are extracted with a nonpolar solvent (e.g., hexane). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The resulting mixture of isomers is then subjected to purification. Low-temperature crystallization from a solvent like acetone can be employed to enrich the desired (9Z,12E) isomer.[3][5] Further purification can be achieved by column chromatography on silica gel impregnated with silver nitrate (argentation chromatography), which separates isomers based on the number and geometry of their double bonds.
Characterization of Methyl (9Z,12E)-octadeca-9,12-dienoate
Thorough characterization is essential to confirm the identity and purity of the synthesized methyl (9Z,12E)-octadeca-9,12-dienoate. The following techniques are commonly employed:
Spectroscopic Analysis
Infrared (IR) Spectroscopy: FTIR spectroscopy can provide information about the functional groups present in the molecule. The presence of a trans double bond in the (9Z,12E) isomer is expected to show a characteristic absorption band around 965-975 cm⁻¹, which is absent in the all-cis (9Z,12Z) isomer.
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of methyl octadecadienoate isomers typically shows a molecular ion peak (M⁺) at m/z 294.
Chromatographic Analysis
Gas Chromatography (GC): GC is a primary technique for assessing the purity of the synthesized compound and for separating it from other isomers. The retention time of the (9Z,12E) isomer will differ from that of the (9Z,12Z), (9E,12E), and other isomers on a suitable capillary column.
Data Presentation
The following tables summarize the key physical and chemical properties of methyl (9Z,12E)-octadeca-9,12-dienoate and provide a template for its characterization data.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | methyl (9Z,12E)-octadeca-9,12-dienoate | [1] |
| Molecular Formula | C₁₉H₃₄O₂ | [1][2] |
| Molecular Weight | 294.47 g/mol | [1][2] |
| CAS Number | 20221-26-5 | [1][2] |
| InChIKey | WTTJVINHCBCLGX-LFOHPMNASA-N | [1] |
Table 2: Spectroscopic and Chromatographic Data (Template)
| Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to olefinic protons, methylene protons adjacent to double bonds, the methyl ester group, and the aliphatic chain. The coupling constants of the olefinic protons can help determine the stereochemistry of the double bonds. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester, the olefinic carbons, and the various aliphatic carbons. The chemical shifts of the carbons adjacent to the double bonds are sensitive to the cis/trans configuration. |
| FTIR (cm⁻¹) | ~2925 (C-H stretch, aliphatic), ~1740 (C=O stretch, ester), ~1170 (C-O stretch, ester), ~970 (C-H bend, trans C=C). |
| GC-MS (m/z) | Molecular ion (M⁺) at 294, and characteristic fragmentation pattern. |
| Gas Chromatography | A specific retention time on a given column and under defined conditions, distinct from other isomers. |
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of methyl (9Z,12E)-octadeca-9,12-dienoate.
Caption: General workflow for the synthesis and characterization of methyl (9Z,12E)-octadeca-9,12-dienoate.
Logical Relationship of Isomers
The following diagram illustrates the relationship between methyl (9Z,12Z)-octadeca-9,12-dienoate and its (9Z,12E) isomer through the process of isomerization.
References
- 1. Methyl (9Z,12E)-octadeca-9,12-dienoate | C19H34O2 | CID 6149093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. A simple method of preparation of methyl trans-10,cis-12- and cis-9,trans-11-octadecadienoates from methyl linoleate [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. RU2021252C1 - Method of synthesis of 9z,11e-octadecadienoic acid methyl ester - Google Patents [patents.google.com]
